{4-[(Phenylsulfanyl)methyl]phenyl}[4-(phenylsulfonyl)piperazin-1-yl]methanone
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Overview
Description
{4-[(Phenylsulfanyl)methyl]phenyl}[4-(phenylsulfonyl)piperazin-1-yl]methanone is a complex organic compound with the empirical formula C17H18N2O3S It is known for its unique structure, which includes both phenylsulfanyl and phenylsulfonyl groups attached to a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {4-[(Phenylsulfanyl)methyl]phenyl}[4-(phenylsulfonyl)piperazin-1-yl]methanone typically involves multiple steps. One common method includes the reaction of 4-(phenylsulfonyl)piperazine with 4-[(phenylsulfanyl)methyl]benzoyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade reagents and solvents. The final product is typically purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
{4-[(Phenylsulfanyl)methyl]phenyl}[4-(phenylsulfonyl)piperazin-1-yl]methanone can undergo various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The phenylsulfonyl group can be reduced to a sulfide using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as amines, thiols, or halides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Sulfides.
Substitution: Corresponding substituted products depending on the nucleophile used.
Scientific Research Applications
{4-[(Phenylsulfanyl)methyl]phenyl}[4-(phenylsulfonyl)piperazin-1-yl]methanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of {4-[(Phenylsulfanyl)methyl]phenyl}[4-(phenylsulfonyl)piperazin-1-yl]methanone involves its interaction with specific molecular targets. The phenylsulfonyl group is known to interact with enzymes and receptors, potentially inhibiting their activity. The piperazine ring can also interact with various biological molecules, affecting their function. These interactions can lead to changes in cellular pathways and biological responses .
Comparison with Similar Compounds
Similar Compounds
- Phenyl (4-(phenylsulfonyl)piperazin-1-yl)methanone
- Phenyl (4-(quinazolin-4-yl)piperazin-1-yl)methanone
- Phenyl (piperidin-3-yl)methanone
Uniqueness
{4-[(Phenylsulfanyl)methyl]phenyl}[4-(phenylsulfonyl)piperazin-1-yl]methanone is unique due to the presence of both phenylsulfanyl and phenylsulfonyl groups, which provide distinct chemical and biological properties. This dual functionality allows for a broader range of applications and interactions compared to similar compounds .
Properties
Molecular Formula |
C24H24N2O3S2 |
---|---|
Molecular Weight |
452.6 g/mol |
IUPAC Name |
[4-(benzenesulfonyl)piperazin-1-yl]-[4-(phenylsulfanylmethyl)phenyl]methanone |
InChI |
InChI=1S/C24H24N2O3S2/c27-24(21-13-11-20(12-14-21)19-30-22-7-3-1-4-8-22)25-15-17-26(18-16-25)31(28,29)23-9-5-2-6-10-23/h1-14H,15-19H2 |
InChI Key |
SLMPZDAVZOXYHN-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C(=O)C2=CC=C(C=C2)CSC3=CC=CC=C3)S(=O)(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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